1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]
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Overview
Description
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] is a chemical compound with the molecular formula C14H12Br4S It is characterized by the presence of two benzene rings connected by a sulfur atom, with each benzene ring substituted with two bromomethyl groups at the 2 and 6 positions
Preparation Methods
The synthesis of 1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1,1’-sulfanediylbis[2,6-dimethylbenzene] using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Scientific Research Applications
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The sulfur atom in the compound can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,1’-Sulfanediylbis[2,6-bis(bromomethyl)benzene] can be compared with other similar compounds such as:
1,3-bis(bromomethyl)benzene: Lacks the sulfur atom and has different reactivity and applications.
1,1’-Sulfanediylbis[2,6-dimethylbenzene]: Similar structure but without the bromine atoms, leading to different chemical properties and reactivity.
1,1’-Sulfanediylbis[2,6-dichloromethyl)benzene]:
Properties
CAS No. |
112399-10-7 |
---|---|
Molecular Formula |
C16H14Br4S |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
2-[2,6-bis(bromomethyl)phenyl]sulfanyl-1,3-bis(bromomethyl)benzene |
InChI |
InChI=1S/C16H14Br4S/c17-7-11-3-1-4-12(8-18)15(11)21-16-13(9-19)5-2-6-14(16)10-20/h1-6H,7-10H2 |
InChI Key |
SCUUYQCVOPEZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)SC2=C(C=CC=C2CBr)CBr)CBr |
Origin of Product |
United States |
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